molecular formula C11H15N3O B1491157 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine CAS No. 2097997-31-2

6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine

Cat. No.: B1491157
CAS No.: 2097997-31-2
M. Wt: 205.26 g/mol
InChI Key: GGPSBAHYPGMCIV-UHFFFAOYSA-N
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Description

6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a fused bicyclic tetrahydrofuro[3,4-c]pyrrole scaffold linked to a pyridin-3-amine group. This structure is classified as a fused, saturated pyrrolopyridine derivative, a class of heterocycles known for its broad and potent biological activities . While the specific biological data for this exact compound may be limited, its core structure provides strong indications of its research potential. Compounds containing the pyrrolo[3,4-c]pyridine scaffold have been extensively studied and display a wide spectrum of pharmacological properties. Research on analogous structures has shown promise in several therapeutic areas. Notably, these include antidiabetic activity , where similar derivatives act as GPR119 agonists to regulate incretin and insulin secretion, or as aldose reductase inhibitors to address secondary complications of diabetes mellitus . Other explored areas include analgesic and sedative agents , and activities targeting the nervous and immune systems. Antitumor, antimycobacterial, and antiviral activities have also been documented for this family of compounds . The value of this compound lies in its potential as a versatile building block for designing novel bioactive molecules. The fused ring system is an azaisostere of privileged structures like benzofuran and indole, which are commonly found in pharmaceuticals . This makes it a valuable template for generating compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-1-2-11(13-3-10)14-4-8-6-15-7-9(8)5-14/h1-3,8-9H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSBAHYPGMCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Suitable Precursors

  • The tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine core is commonly synthesized via cyclization reactions of appropriate amino alcohol or amino aldehyde precursors.
  • These cyclizations are often conducted under acidic or basic conditions to facilitate ring closure, forming the fused heterocycle.
  • For example, starting from amino alcohols that contain both a pyrrole and a tetrahydrofuran precursor moiety, intramolecular nucleophilic attack leads to the fused ring system.

Preparation of 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine

Stepwise Synthesis Approach

  • Step 1: Synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine intermediate

    • Multi-step organic synthesis involving cyclization of amino alcohol precursors.
    • Reaction conditions typically involve acid or base catalysis.
    • Purification is performed by standard chromatographic techniques.
  • Step 2: Coupling with pyridin-3-amine

    • The fused heterocyclic amine intermediate is then coupled to a pyridin-3-amine derivative.
    • This can be achieved through nucleophilic aromatic substitution or via cross-coupling reactions if the pyridine ring is suitably functionalized (e.g., halogenated).
    • Reaction conditions are optimized to maintain the integrity of the fused ring system.

Research Findings and Experimental Data

Parameter Description/Value Reference
Molecular Formula C6H12N2O (for tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine intermediate)
Molecular Weight 128.17 g/mol
Cyclization Conditions Acidic or basic media, multi-step synthesis
Amine Introduction Method Nucleophilic substitution/reductive amination
One-Pot Tandem Reaction Conditions 3 equiv ammonium acetate, PEG-400, 100 °C, 4-5 h
Typical Yields 67-92% (for related fused heterocycles)
Purification Methods Flash chromatography, preparative layer chromatography, recrystallization

Detailed Example: One-Pot Tandem Aldol Condensation/Aza-Addition (Analogous Method)

  • Reactants: Functionalized pyrrole derivative and aldehyde.
  • Catalyst: Ammonium acetate (3 equiv).
  • Solvent: Polyethylene glycol-400 (PEG-400).
  • Temperature: 100 °C.
  • Time: 4-5 hours.
  • Outcome: Formation of fused heterocyclic products in 90% yield.
  • Workup: Reaction quenched with water, extracted with dichloromethane, dried over Na2SO4, purified by flash chromatography.

This method exemplifies an environmentally benign and economically viable approach that could be adapted for the synthesis of this compound by tailoring the pyrrole and aldehyde substrates accordingly.

Chemical Reactions Analysis

Types of reactions it undergoes: 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine can undergo a variety of reactions including oxidation, reduction, and substitution.

Common reagents and conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles/nucleophiles for substitution reactions. Conditions often involve ambient temperatures, mild acidic or basic environments, and solvents such as dichloromethane or ethanol.

Major products formed: Major products depend on the reaction type, but may include hydroxylated derivatives, hydrogenated compounds, and substituted analogs with diverse functional groups.

Scientific Research Applications

6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine has multifaceted applications across several domains:

  • Chemistry: Utilized as an intermediate in organic synthesis and in the development of new materials.

  • Biology: Explored for its potential as a ligand in biochemical studies and as a scaffold in drug design.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects against various diseases.

  • Industry: Used in the synthesis of advanced polymers and fine chemicals.

Mechanism of Action

The mechanism by which 6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine exerts its effects is largely dependent on its interaction with biological targets. It may bind to specific receptors or enzymes, modulating their activity through conformational changes or competitive inhibition. The pathways involved often include signal transduction cascades and metabolic networks, influencing cellular functions.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/ID) Core Structure Key Substituents/Modifications Biological Activity/Application Source
6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine (2098089-72-4) Furo-pyrrolidine + pyridinamine Tetrahydrofuro-pyrrolidine ring Supplier data; potential kinase inhibition?
APcK110 (Kit kinase inhibitor) Pyrazolo[3,4-b]pyridine 3,5-Dimethoxyphenyl, 4-fluorophenyl Potent Kit kinase inhibitor
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (1489634-55-0) Pyrimidine + pyridine 5-Fluoropyridinyl Supplier data; kinase inhibition potential
1H-Pyrazolo[4,3-c]pyridin-3-amine (1207529-97-2) Pyrazolo[4,3-c]pyridine Benzyl group at position 5 Positive allosteric modulator (mGlu4 receptor)
6-(3-Aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one Pyrrolo[3,4-b]pyridine 3-Aminopropyl chain, ketone group Not specified (supplier data)

Structural and Functional Analysis

Target Compound vs. APcK110
  • Structural Differences : The target compound lacks the pyrazolo[3,4-b]pyridine core of APcK110, instead incorporating a fused furo-pyrrolidine system. APcK110’s 3,5-dimethoxyphenyl and 4-fluorophenyl groups enhance hydrophobic interactions critical for Kit kinase inhibition .
Target Compound vs. 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine
  • Structural Differences : The pyrimidine core in the latter replaces the furo-pyrrolidine system. The 5-fluoropyridinyl substituent may improve metabolic stability compared to the target compound’s bicyclic moiety .
  • Activity : Fluorinated pyridines are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting similar applications for both compounds.
Target Compound vs. 1H-Pyrazolo[4,3-c]pyridin-3-amine Derivatives
  • Structural Differences : Pyrazolo[4,3-c]pyridines feature a nitrogen-rich bicyclic system, whereas the target compound’s oxygen-containing furo ring may alter solubility and hydrogen-bonding capacity.
  • Activity : Pyrazolo[4,3-c]pyridin-3-amine derivatives act as mGlu4 receptor modulators , highlighting the role of the amine group in receptor binding—a feature shared with the target compound.

Biological Activity

6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused ring system comprising a tetrahydrofuro and pyrrole structure. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 204.27 g/mol. The presence of the pyridine moiety suggests potential interactions with various biological targets.

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could influence various signaling pathways involved in cellular processes.

Biological Activity

Research indicates that compounds with similar structural features have shown significant biological activities, including:

  • Anticancer Activity : Several derivatives of pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds targeting dihydrofolate reductase (DHFR) have been reported to inhibit cell proliferation effectively .
  • Neuroprotective Effects : Some studies suggest that tetrahydrofuro derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • Anticancer Activity : A study investigating the effects of pyridine derivatives on human cancer cell lines found that certain modifications to the pyridine ring enhanced cytotoxicity. Notably, the introduction of specific substituents led to increased inhibition of cancer cell growth compared to unmodified compounds .
  • Neuroprotection : In experimental models, tetrahydrofuro derivatives were evaluated for their ability to protect neurons from oxidative damage. Results indicated that these compounds could significantly reduce markers of oxidative stress and improve cell viability in vitro .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Pyrido[2,3-d]pyrimidineAnticancerDHFR
6-(2,6-dichlorophenyl)-8-methyl-pyrido[2,3-d]pyrimidineKinase InhibitionTyrosine Kinase
Tetrahydrofuro derivativesNeuroprotectionOxidative Stress Markers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine
Reactant of Route 2
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6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine

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